molecular formula C16H18N2O4 B14726265 Bis(2,5-dimethoxyphenyl)diazene CAS No. 6319-28-4

Bis(2,5-dimethoxyphenyl)diazene

Cat. No.: B14726265
CAS No.: 6319-28-4
M. Wt: 302.32 g/mol
InChI Key: FXHDKZPLFMIQHU-UHFFFAOYSA-N
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Description

Bis(2,5-dimethoxyphenyl)diazene: is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly interesting due to its symmetrical structure and the presence of methoxy groups on the aromatic rings, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dimethoxyphenyl)diazene typically involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 2,5-dimethoxyaniline. The reaction conditions generally include:

    Temperature: 0-5°C for the formation of the diazonium salt.

    Solvent: Aqueous medium or a mixture of water and an organic solvent.

    Catalyst: Often, a copper catalyst is used to facilitate the coupling reaction.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazene synthesis can be applied. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,5-dimethoxyphenyl)diazene can undergo oxidation reactions, often leading to the formation of azoxy compounds.

    Reduction: Reduction of the diazene bond can yield the corresponding hydrazine derivative.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its photochromic properties, which can be useful in the development of light-responsive materials.

Biology and Medicine:

  • Potential applications in the development of drugs due to its ability to interact with biological molecules.
  • Investigated for its antimicrobial properties.

Industry:

  • Utilized in the production of dyes and pigments.
  • Explored for use in organic electronics due to its conductive properties.

Mechanism of Action

The mechanism of action of Bis(2,5-dimethoxyphenyl)diazene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property is exploited in applications requiring light-induced changes in molecular structure. The methoxy groups can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

  • Bis(3,4-dimethoxyphenyl)diazene
  • Bis(4-methoxyphenyl)diazene
  • Azoxybenzene derivatives

Uniqueness:

  • The presence of methoxy groups at the 2,5-positions provides unique electronic and steric effects, influencing the compound’s reactivity and physical properties.
  • Compared to other diazenes, Bis(2,5-dimethoxyphenyl)diazene exhibits distinct photochromic behavior, making it particularly useful in light-responsive applications.

Properties

CAS No.

6319-28-4

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

bis(2,5-dimethoxyphenyl)diazene

InChI

InChI=1S/C16H18N2O4/c1-19-11-5-7-15(21-3)13(9-11)17-18-14-10-12(20-2)6-8-16(14)22-4/h5-10H,1-4H3

InChI Key

FXHDKZPLFMIQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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